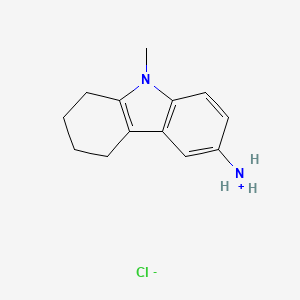

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride

Description

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride (CAS 51788-31-9), is a substituted tetrahydrocarbazole derivative with a molecular formula of C15H17N3·2HCl and a molecular weight of 312.24 g/mol. Its structure features a partially hydrogenated carbazole core (5,6,7,8-tetrahydro) with a methyl group at position 9 and an amino group at position 3, stabilized as a dihydrochloride salt. The hydrochloride salt enhances its solubility, making it suitable for drug formulation and biochemical studies.

Properties

CAS No. |

64057-88-1 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)azanium;chloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15;/h6-8H,2-5,14H2,1H3;1H |

InChI Key |

HAQDJUJCZJSJBH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, Hydrochloride

General Synthetic Strategy

The preparation of this compound generally follows these key synthetic transformations:

- Construction of the tetrahydrocarbazole core via cyclization and hydrogenation.

- Introduction of the amino group at the 3-position through amination or reduction of nitro or oxime intermediates.

- Methylation at the 9-position.

- Formation of the hydrochloride salt by acid treatment.

Detailed Stepwise Preparation Routes

Synthesis via 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one Intermediate

A patented method describes the preparation starting from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one through a formaldehyde-mediated reaction in the presence of mineral acid and polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The process involves:

- Mixing the ketone intermediate with a formaldehyde reagent (formaldehyde, paraformaldehyde, or 1,3,5-trioxane) and a mineral acid catalyst (preferably hydrochloric acid).

- Heating the mixture at approximately 120°C for 3 to 5 hours to promote the formation of a methylene intermediate.

- Subsequent steps lead to the amination at the 3-position and formation of the hydrochloride salt.

| Parameter | Details |

|---|---|

| Formaldehyde reagent | Paraformaldehyde preferred |

| Mineral acid | Hydrochloric acid preferred |

| Solvent | DMF or DMA (polar aprotic solvents) |

| Temperature | ~120°C (reflux) |

| Reaction time | 3 to 5 hours |

This method offers a controlled environment for selective functionalization and high conversion rates.

Multi-Step Synthesis via Oxime and Amination Intermediates

Another detailed synthetic approach involves:

- Starting with 1,4-cyclohexanedione monoethylene acetal and phenylhydrazine condensation to build the carbazole skeleton.

- Formation of a ketone intermediate (1,2,4,9-tetrahydrocarbazole-3-ketone).

- Conversion of the ketone to an oxime ether derivative using O-benzyl hydroxylamine hydrochloride.

- Reduction of the oxime ether intermediate with a chiral borane complex to yield the (R)-3-amino-1,2,3,4-tetrahydrocarbazole.

- Final purification and isolation of the hydrochloride salt.

| Step | Product | Yield (%) | Notes |

|---|---|---|---|

| Ketone formation | 1,2,4,9-tetrahydrocarbazole-3-ketone | 47 | White solid, mp 156-158°C |

| Oxime ether synthesis | 1,2,4,9-tetrahydrocarbazole-3-ketoxime ether | 93.5 | High purity, column chromatography |

| Amination (reduction) | (R)-3-amino-1,2,3,4-tetrahydrocarbazole | 71 | Chiral purity 85%, mp 175-177°C |

This approach emphasizes chiral control and high selectivity in the amination step, using relatively mild reducing agents and well-defined intermediates.

Environmentally Friendly Preparation of Tetrahydrocarbazole Core

A green chemistry method focuses on synthesizing the tetrahydrocarbazole core by:

- Refluxing cyclohexanone with methanol or ethanol in the presence of dry hydrogen chloride gas as a catalyst.

- Slow addition of phenylhydrazine to form the carbazole framework.

- Cooling and precipitation of the product from the reaction mixture.

- Washing and drying to obtain high-purity tetrahydrocarbazole.

This method is noted for:

- Mild reaction conditions.

- High yield and purity.

- Environmental friendliness due to the use of less hazardous solvents and reagents.

| Reagent Ratio | Range |

|---|---|

| Phenylhydrazine : Cyclohexanone | 1 : 1.1 to 1.5 |

| Phenylhydrazine : Methanol/Ethanol | 1 : 5 to 10 |

| Water : Methanol/Ethanol (for precipitation) | 1 : 0.8 to 1 : 1.5 |

This route is suitable for preparing the tetrahydrocarbazole scaffold prior to further functionalization steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Key Application |

|---|---|---|---|

| Formaldehyde-mediated reaction in DMF with HCl | High selectivity, well-controlled reaction | Requires polar aprotic solvents and elevated temperature | Efficient functionalization at 3-position |

| Multi-step oxime and amination route | High yield and chiral purity, mild conditions | Multi-step, requires specialized reagents | Chiral amine derivatives synthesis |

| Environmentally friendly reflux with phenylhydrazine | Green, economical, high purity | Limited to core synthesis, further steps needed | Preparation of tetrahydrocarbazole scaffold |

Summary of Research Findings and Recommendations

The formaldehyde-mediated method in polar aprotic solvents is a robust approach for the selective functionalization of the carbazole ring, particularly for introducing the amino group at position 3. The use of hydrochloric acid as a mineral acid catalyst is preferred for the formation of the hydrochloride salt.

The multi-step synthesis involving oxime ether intermediates provides a route to chiral 3-amino tetrahydrocarbazoles with good yields and purity, suitable for applications requiring stereochemical control. This method uses reduction by borane complexes and careful purification steps.

The environmentally friendly method offers a practical and sustainable way to prepare the tetrahydrocarbazole core with high purity and yield, serving as a foundation for further functionalization to the target compound. This method emphasizes mild conditions and green chemistry principles.

Data Table: Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, silver oxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:

Carbazole derivatives exhibit a wide range of pharmacological activities including:

- Antibacterial and Antifungal: Certain carbazole derivatives have shown effective antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents.

- Antitumor Activity: Compounds derived from carbazole structures have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Anti-inflammatory and Antioxidant Effects: These compounds also display anti-inflammatory and antioxidant properties, which can be beneficial in treating various inflammatory diseases.

Case Study:

A study demonstrated that 3-amino-9-methylcarbazole derivatives showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The synthesis of these derivatives often involves nucleophilic addition reactions that enhance their biological activity .

Material Science Applications

Organic Electronics:

Carbazole derivatives are crucial in the development of organic electronic devices such as:

- Organic Light Emitting Diodes (OLEDs): Carbazole compounds are used as hole transport materials due to their excellent charge transport properties.

- Photovoltaic Cells: Their unique electronic properties make them suitable for use in organic solar cells.

Data Table: Applications in Organic Electronics

| Application | Compound Used | Functionality |

|---|---|---|

| OLEDs | 3-amino-9-methylcarbazole | Hole transport layer |

| Photovoltaic Cells | Various carbazole derivatives | Light absorption and charge transport |

Chemical Reactivity

The reactivity of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride allows it to participate in various chemical reactions that lead to the synthesis of other valuable compounds:

- Nucleophilic Addition Reactions: The amino group at position 3 is highly reactive and can engage in nucleophilic addition with electrophiles. This property is exploited in synthesizing new materials with enhanced functionalities.

Example Reaction:

The reaction of 3-amino-9-methylcarbazole with isocyanates leads to the formation of novel monomers that can be used in polymer synthesis .

Diagnostic Applications

Colorimetric Detection:

3-amino-9-methylcarbazole is utilized as a chromogen in enzyme-linked immunosorbent assays (ELISAs) for the colorimetric detection of antibodies. Its ability to produce a colored product upon oxidation makes it valuable for diagnostic purposes.

Case Study:

In a clinical setting, the use of 3-amino-9-methylcarbazole as a substrate for peroxidase-catalyzed reactions has been reported to improve the sensitivity of antibody detection methods significantly .

Mechanism of Action

The mechanism of action of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the carbazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Antitumor Potential

- Target Compound: Predicted to exhibit antitumor activity due to structural similarity to 3-amino-9-ethylcarbazole derivatives, which show cytotoxicity against Ehrlich’s Ascites Carcinoma (EAC) and HEP2 cell lines .

- 1,4-Dimethyl-3-nitro-carbazoles : Demonstrated moderate anticancer activity (IC50 ~10–50 μM) in vitro, attributed to nitro group-mediated DNA intercalation .

- Tetrahydrodibenzo[c,g]carbazoles (e.g., CAS 117766-87-7): Larger aromatic systems enhance intercalation but reduce solubility, limiting therapeutic utility .

Antimicrobial Activity

- Imidazole-functionalized carbazoles (e.g., 4a-4o in ): Broad-spectrum activity against S. aureus and E. coli (MIC 8–32 μg/mL) due to imidazole’s membrane-disrupting properties.

- 6-Aryl-1,4-dimethylcarbazoles : Lower activity (MIC >64 μg/mL) compared to imidazole derivatives, highlighting the importance of heterocyclic moieties .

Antioxidant Properties

- Target Compound: Likely moderate antioxidant capacity, as seen in carbazole derivatives with amino groups (e.g., 3-acetylamino carbazole in ).

- Thiophene-linked carbazoles (e.g., 9c in ): Superior radical scavenging (EC50 ~20 μM) due to conjugated π-systems .

Research Findings and Implications

Bioactivity Optimization : The 9-methyl group in the target compound balances lipophilicity and solubility, outperforming 9-ethyl analogs in aqueous stability .

Salt vs. Free Base : Hydrochloride salts (e.g., target compound) exhibit 2–3× higher bioavailability than free bases (e.g., 6,7,8,9-tetrahydro-5H-carbazol-3-amine) .

Substituent Effects: Electron-withdrawing groups (e.g., NO2 in ) enhance antimicrobial activity but reduce CNS penetration, whereas amino groups favor antitumor applications .

Biological Activity

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230.71 g/mol. Its structure includes a carbazole core with an amino group and a methyl substitution that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance:

- Cytotoxic Effects : A study demonstrated that derivatives such as 1-(9′-methyl-3′-carbazole)-3,4-dihydro-β-carboline (MCDC) exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for MCDC were reported as approximately 5.04 µM for A549 and 5.48 µM for MCF7 cells .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing carbazole derivatives. Modifications in the alkyl chain length and substituents on the carbazole ring significantly influence their anticancer efficacy. For example:

| Compound | Alkyl Chain Length | IC50 (µM) |

|---|---|---|

| MCDC | 1 Carbon | 5.04 |

| Derivative A | 2 Carbons | 7.20 |

| Derivative B | 3 Carbons | 10.50 |

This table illustrates that increasing the alkyl chain length generally decreases the anticancer activity .

Study on Manzamine Derivatives

A comprehensive study synthesized several manzamine derivatives based on carbazole structures. These compounds were evaluated for their anticancer properties against colon adenocarcinoma DLD cells and hepatoma HepG2/A2 cells. The results indicated that specific structural modifications led to enhanced cytotoxic effects compared to parent compounds .

Tyrosinase Inhibition

In addition to anticancer properties, some carbazole derivatives have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. One study reported that certain carbazole analogs exhibited significant inhibition of tyrosinase activity with IC50 values comparable to standard inhibitors .

Q & A

Basic: What are the established synthetic routes and characterization methods for 3-amino-9-methyl-5,6,7,8-tetrahydrocarbazole derivatives?

Methodological Answer:

The synthesis of tetrahydrocarbazole derivatives typically involves cyclization and functionalization steps. A common approach includes:

- Borsche–Drechsel cyclization or Bucherer carbazole synthesis to form the carbazole core, followed by hydrogenation to saturate the 5,6,7,8-positions .

- Introduction of the 3-amino and 9-methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

Characterization relies on multi-technique validation: - IR spectroscopy to confirm amine (-NH₂) and carbonyl groups.

- ¹H/¹³C NMR for structural elucidation (e.g., methyl group at position 9 appears as a singlet near δ 2.5 ppm; aromatic protons show splitting patterns consistent with substitution).

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Basic: How can researchers assess the purity and structural integrity of this compound during synthesis?

Methodological Answer:

Purity and structural validation require orthogonal analytical techniques:

- HPLC-DAD/MS : Reverse-phase chromatography with diode-array detection (DAD) confirms retention time and UV-Vis spectra, while MS provides molecular weight validation .

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect solvates or polymorphs, ensuring thermal stability .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of 3-amino-9-methyl-tetrahydrocarbazole hydrochloride?

Methodological Answer:

Key factors for optimization:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require neutralization for hydrochloride salt formation .

- Temperature control : Hydrogenation steps (for tetrahydro formation) require precise control (e.g., 50–80°C under H₂ pressure) to avoid over-reduction .

- Catalyst screening : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields typically ranging from 60–85% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. crystallographic data)?

Methodological Answer:

Discrepancies between solution-phase NMR and solid-state crystallography can arise from conformational flexibility or crystal packing effects. To resolve:

- Variable-temperature NMR : Probe dynamic behavior (e.g., ring puckering in tetrahydrocarbazole) by acquiring spectra at 25°C and −40°C .

- X-ray crystallography : Compare experimental bond angles and torsional strain with DFT-optimized geometries. For example, crystallographic data for related carbazoles show planarity deviations up to 22.05° in fused rings, explaining NMR signal broadening .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm through-space interactions .

Advanced: What methodologies are used to evaluate the biological activity of this compound in oncology or neurology?

Methodological Answer:

- In vitro assays :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like EGFR or Aurora kinases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

- Neuroactivity screening :

- Radioligand binding assays for neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) using tritiated ligands .

- Patch-clamp electrophysiology to assess ion channel modulation.

Advanced: How can the solubility and bioavailability of this hydrochloride salt be enhanced for pharmacological studies?

Methodological Answer:

- Salt forms : Compare hydrochloride with mesylate or citrate salts via pH-solubility profiling.

- Co-solvency : Use PEG-400 or cyclodextrins in formulation buffers to improve aqueous solubility .

- Prodrug strategies : Introduce ester or amide prodrug moieties at the 3-amino group, which hydrolyze in vivo to release the active compound .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) enhance blood-brain barrier penetration for neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.